molecular formula C22H26FNO3 B5508874 4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol

4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol

Cat. No. B5508874
M. Wt: 371.4 g/mol
InChI Key: IKZRAKQHGZTEDZ-UHFFFAOYSA-N
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Description

The compound “4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol” is a complex organic molecule. It contains a fluorobenzyl group, an azetidinyl group (a type of four-membered ring), a carbonyl group (C=O), and a butanol group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The fluorobenzyl group would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its stability and affect its reactivity. The butanol group could make it somewhat soluble in water .

Scientific Research Applications

Beta-lactam Inhibitors for Leukocyte Elastase : Research on beta-lactam inhibitors of human leukocyte elastase (HLE) involves compounds with structural similarities to "4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol". These compounds, particularly those with azetidinyl and benzylic moieties, have been found to inhibit HLE effectively. The study by Finke et al. (1995) describes the synthesis and structure-activity relationships of 3,3-dialkylazetidin-2-ones, showing enhanced HLE inhibition and in vivo efficacy with certain alkyl substitutions. This research highlights the potential of such compounds in therapeutic applications related to conditions involving HLE activity (Finke et al., 1995).

Fluoro-substituent Effects on Aminobenzonitriles : The effects of fluoro-substitution on 4-(1-azetidinyl)benzonitrile compounds have been studied by Druzhinin et al. (2001). These compounds, closely related to the chemical structure of interest, exhibit changes in fluorescence quantum yields and decay times when substituted with fluoro groups. This research provides insights into the photophysical properties of such compounds and their potential applications in materials science and sensor technology (Druzhinin et al., 2001).

Antibacterial Azetidinone Derivatives : The synthesis and antibacterial evaluation of azetidinone derivatives, as explored by Chopde et al. (2012), demonstrate the potential of these compounds in combating bacterial infections. While the specific compound "this compound" was not studied, the structural similarities suggest possible antibacterial applications for related compounds (Chopde et al., 2012).

Synthetic Pathways for Fluoropyridines : Research by Wittmann et al. (2006) on the novel synthesis of 4-fluoropyridines using 2-fluoroallylic alcohols and succeeding rearrangements provides insights into synthetic strategies that could be applicable to compounds like "this compound". These methods could offer new routes for synthesizing and exploring the properties of such complex molecules (Wittmann et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

properties

IUPAC Name

[3-[(4-fluorophenyl)methoxy]azetidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3/c1-22(2,26)12-11-16-3-7-18(8-4-16)21(25)24-13-20(14-24)27-15-17-5-9-19(23)10-6-17/h3-10,20,26H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZRAKQHGZTEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C2)OCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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